6-Chloro-2-phenylpyrimidine-4-carboxylic acid

Descripción

Structural Characterization and Physicochemical Properties

Molecular Architecture and IUPAC Nomenclature

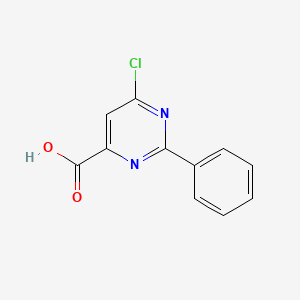

6-Chloro-2-phenylpyrimidine-4-carboxylic acid is a pyrimidine derivative with a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its molecular architecture includes a chlorine substituent at position 6, a phenyl group at position 2, and a carboxylic acid functional group at position 4. The IUPAC name reflects the systematic arrangement of substituents: This compound .

Key structural features :

- Molecular formula : $$ \text{C}{11}\text{H}7\text{ClN}2\text{O}2 $$

- SMILES notation :

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)O - InChI identifier :

InChI=1S/C11H7ClN2O2/c12-9-6-8(11(15)16)13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)

Structural analogs :

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is limited, structural insights can be inferred from analogous compounds. For example, a copper(II) complex involving 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylate (a related ligand) reveals key conformational preferences :

| Crystallographic Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | $$ P2_1/c $$ |

| Unit cell dimensions | $$ a = 10.63346(14) \, \text{Å}, \, b = 17.99387(15) \, \text{Å}, \, c = 11.60320(16) \, \text{Å} $$ |

| Volume ($$ V $$) | $$ 1991.74(5) \, \text{Å}^3 $$ |

| $$ Z $$ (formula units per cell) | 4 |

The pyrimidine ring and phenyl group adopt a planar conformation, stabilized by π-conjugation. The carboxylic acid group likely participates in hydrogen bonding, influencing molecular packing in the solid state .

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Proton NMR data for structurally related compounds (e.g., 4,6-dihydrazino-2-phenylpyrimidine ) indicate distinct signals for aromatic protons and NH groups. For this compound:

- Aromatic protons : Peaks in the range $$ \delta \, 7.0–8.5 \, \text{ppm} $$, corresponding to the phenyl and pyrimidine ring protons.

- Carboxylic acid proton : A broad singlet near $$ \delta \, 10–12 \, \text{ppm} $$, indicative of strong hydrogen bonding .

Infrared (IR) Spectroscopy

Key IR absorptions include:

- Carboxylic acid : $$ \nu{\text{O-H}} \, \approx 2500–3300 \, \text{cm}^{-1} $$ (broad), $$ \nu{\text{C=O}} \, \approx 1672 \, \text{cm}^{-1} $$ (strong) .

- Pyrimidine ring : $$ \nu{\text{C=N}} \, \approx 1580–1600 \, \text{cm}^{-1} $$, $$ \nu{\text{C=C}} \, \approx 1438 \, \text{cm}^{-1} $$ .

UV-Vis Spectroscopy

The compound exhibits absorption maxima in the UV region ($$ \lambda_{\text{max}} \, \approx 260–370 \, \text{nm} $$), attributed to π→π* transitions. Bathochromic shifts are observed at elevated pH due to deprotonation of the carboxylic acid group, enhancing electron delocalization .

Propiedades

IUPAC Name |

6-chloro-2-phenylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-9-6-8(11(15)16)13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZANHVNKPKFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726389 | |

| Record name | 6-Chloro-2-phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913952-59-7 | |

| Record name | 6-Chloro-2-phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-phenylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-phenylpyrimidine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2-phenylpyrimidine and chlorinating agents.

Chlorination: The 2-phenylpyrimidine undergoes chlorination at the 6th position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Carboxylation: The chlorinated intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce the carboxylic acid group at the 4th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Reaction Temperature and Time: Maintaining optimal temperature and reaction time to maximize yield.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-phenylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), and catalysts (palladium, copper).

Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

Major Products

Substitution: Derivatives with various functional groups replacing the chlorine atom.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Oxidation: Phenolic derivatives from the oxidation of the phenyl group.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula : C₁₁H₇ClN₂O₂

Molecular Weight : 234.64 g/mol

CAS Number : 913952-59-7

Melting Point : 147–149 °C

The compound features a pyrimidine ring substituted with a chlorine atom at the 6th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position. This unique structure contributes to its biological activity and utility in synthesis.

Medicinal Chemistry

6-Chloro-2-phenylpyrimidine-4-carboxylic acid has been investigated for its potential as an enzyme inhibitor, particularly in therapeutic contexts:

- Xanthine Oxidase Inhibition : Research indicates that derivatives of this compound exhibit submicromolar inhibitory potency against xanthine oxidase, which is relevant for conditions like gout and hyperuricemia. For instance, a derivative demonstrated an IC value of 0.132 μM, highlighting its potential for managing uric acid levels.

- Cancer Therapeutics : The compound is being explored for its ability to inhibit enzymes involved in tumor growth, making it a candidate for cancer treatment. Its mechanism involves interaction with specific molecular targets that modulate cellular processes related to cancer proliferation.

- Infectious Diseases : Studies are ongoing to evaluate its effects on microbial targets, particularly in relation to tuberculosis treatment.

Biochemistry

In biochemical studies, this compound serves as a valuable tool for investigating enzyme activity:

- Enzyme Modulation : It has shown promise in modulating the activity of various enzymes, which can be beneficial for understanding metabolic pathways and developing new therapeutic strategies.

Agrochemicals and Material Science

The compound is also utilized in the development of agrochemicals and materials science:

- Agrochemical Development : Its structural properties allow it to be used as a precursor in synthesizing herbicides and pesticides.

- Material Science Applications : The compound's unique chemical structure makes it suitable for developing new materials with specific properties.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential xanthine oxidase inhibitor | |

| Cancer Treatment | Investigated for inhibition of tumor growth enzymes | |

| Infectious Disease | Explored for effects on tuberculosis | |

| Agrochemical Use | Precursor for herbicides and pesticides |

Case Study 1: Xanthine Oxidase Inhibition

A study focused on synthesizing derivatives of pyrimidine carboxylic acids revealed that certain compounds demonstrated strong inhibitory potency against xanthine oxidase. This suggests that modifications to the base structure can enhance therapeutic efficacy against hyperuricemia-related conditions.

Case Study 2: Cancer Therapeutics

Research has documented the interaction of this compound with specific enzymes involved in cancer metabolism. The compound's ability to inhibit these enzymes presents a promising avenue for developing novel anticancer agents.

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

Pathways: The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to altered cellular functions.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural features and properties of 6-chloro-2-phenylpyrimidine-4-carboxylic acid with its analogs:

Key Observations:

- Electron-Withdrawing Effects : The chlorine atom in the target compound increases the acidity of the carboxylic acid group compared to the hydroxy analog .

- Solubility : The 2-methoxyethyl variant () has improved aqueous solubility due to its ether moiety, whereas the phenyl group in the target compound reduces solubility.

Actividad Biológica

6-Chloro-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic compound with a complex structure that includes a pyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- IUPAC Name : this compound

Biological Activity

Research has indicated that this compound exhibits a variety of biological activities, which are summarized below:

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . It shows promise in modulating the activity of several enzymes, which may be beneficial in therapeutic contexts. For instance, it has been explored as a potential xanthine oxidase inhibitor, which is relevant for conditions like gout and hyperuricemia .

Therapeutic Applications

This compound is being studied for its therapeutic potential against various diseases, including:

- Cancer : Its ability to inhibit specific enzymes involved in tumor growth is under investigation.

- Infectious Diseases : The compound's effects on microbial targets are being explored, particularly in relation to tuberculosis .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including:

- Enzymes : The compound may inhibit enzyme activity by binding to active sites or allosteric sites.

- Receptors : It may modulate receptor signaling pathways, leading to altered cellular responses.

Case Study: Xanthine Oxidase Inhibition

A study focused on the synthesis and bioevaluation of derivatives of pyrimidine carboxylic acids revealed that certain compounds demonstrated submicromolar inhibitory potency against xanthine oxidase. For example, derivative 9b exhibited an IC value of 0.132 μM, suggesting strong potential for therapeutic applications in managing uric acid levels .

Metabolic Pathways

Research into the metabolic pathways involving 6-Chloro-2-phenylpyrimidine derivatives has shown that they can undergo various transformations within biological systems. For instance, studies have documented the formation of glutathione conjugates, indicating a pathway for detoxification and metabolism that could affect the bioavailability and efficacy of these compounds in vivo .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-phenylpyrimidine-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization and functional group modifications. Catalysts such as palladium or copper are used under conditions involving solvents like dimethylformamide (DMF) or toluene. Yield optimization can be achieved by adjusting reaction time, temperature, and catalyst loading. For example, increasing palladium catalyst concentration (0.5–2 mol%) improves cross-coupling efficiency during substitution reactions .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrimidine ring.

- High-performance liquid chromatography (HPLC) with UV detection for purity assessment (≥95% is typical for research-grade material).

- Mass spectrometry (exact mass: 234.00205) for molecular weight validation .

- Infrared spectroscopy (IR) to identify carboxylic acid and chloro functional groups .

Q. How should researchers design initial biological activity assays for this compound?

Begin with in vitro screening against target enzymes (e.g., kinases) or microbial strains. Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and validate results via triplicate experiments. For cytotoxicity assays, employ human cell lines (e.g., HeLa or HEK293) with MTT or resazurin-based viability tests .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

Contradictions may arise from assay variability (e.g., pH, temperature) or differences in cell line susceptibility. To address this:

- Standardize assay protocols (e.g., ATP concentration in kinase assays).

- Validate target engagement using biophysical methods (e.g., surface plasmon resonance).

- Perform meta-analyses of published data to identify confounding variables .

Q. How does the chloro substituent influence the reactivity of the pyrimidine ring in cross-coupling reactions?

The chloro group at the 6-position activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects. This facilitates reactions with amines or thiols under mild conditions (e.g., 60°C in DMF). Computational studies (DFT) can further elucidate electronic effects on transition-state stabilization .

Q. What advanced purification techniques are critical for isolating enantiomerically pure derivatives of this compound?

Chiral stationary phase HPLC or preparative supercritical fluid chromatography (SFC) are effective. For example, using a Chiralpak® AD-H column with hexane/isopropanol (80:20) resolves enantiomers with >99% enantiomeric excess (ee). Monitor separation via circular dichroism (CD) spectroscopy .

Methodological Considerations

Q. How can researchers mitigate decomposition of this compound during long-term storage?

Store the compound at –20°C under inert atmosphere (argon or nitrogen) in amber vials. Lyophilization improves stability for aqueous solutions. Periodic purity checks via HPLC are recommended .

Q. What computational approaches predict the binding mode of this compound with cytochrome P450 enzymes?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model interactions. Focus on key residues (e.g., heme iron coordination) and validate predictions with experimental inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.